Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate
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Overview
Description
Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields such as chemistry, biology, and medicine. This compound belongs to the class of pyrano[4,3-D]pyrimidines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate typically involves the reaction of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate with various reagents. One common method involves the use of concentrated hydrazine hydrate, which leads to the formation of hydrazide derivatives . Another approach includes the reaction with phenyl chloroformate to obtain N-phenoxycarbonyl derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Cyclization: The compound can undergo cyclization reactions with primary amines to form fused pyrimidines.
Substitution: Reactions with secondary amines can lead to different products depending on the reaction conditions.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the formation of hydrazide derivatives.
Phenyl Chloroformate: Used for the synthesis of N-phenoxycarbonyl derivatives.
Major Products Formed
Hydrazide Derivatives: Formed from the reaction with hydrazine hydrate.
N-Phenoxycarbonyl Derivatives: Formed from the reaction with phenyl chloroformate.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate is not well-documented. its structural similarity to other biologically active pyrano[4,3-D]pyrimidines suggests that it may interact with various molecular targets and pathways involved in biological processes. Further research is needed to elucidate its exact mechanism of action.
Comparison with Similar Compounds
Ethyl 7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate can be compared with other similar compounds such as:
Ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate: A precursor in the synthesis of the target compound.
Pyrano[4,3-b]pyridine Derivatives: Known for their diverse biological activities, including anti-inflammatory, antibacterial, and antitumor properties.
Properties
CAS No. |
1260663-69-1 |
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Molecular Formula |
C10H12N2O3 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(13)9-7-5-14-4-3-8(7)11-6-12-9/h6H,2-5H2,1H3 |
InChI Key |
CANVCENHRVZQKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=NC2=C1COCC2 |
Origin of Product |
United States |
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